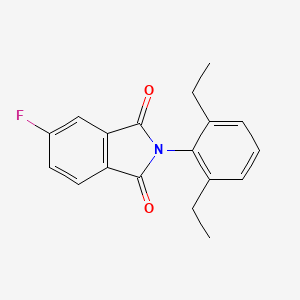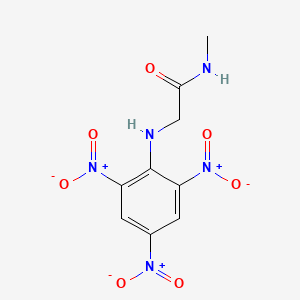
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a fluorine atom and a diethylphenyl group attached to an isoindole dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diethylphenylamine with a fluorinated phthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the isoindole dione ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups such as alkoxy or amino groups.
Applications De Recherche Scientifique
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(2,6-Diethylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2-(2,6-Dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione: Contains methyl groups instead of ethyl groups, potentially affecting its physical and chemical properties.
5-Fluoro-1H-isoindole-1,3(2H)-dione: Simplified structure without the diethylphenyl group, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 114215-32-6 | |
Formule moléculaire |
C18H16FNO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-(2,6-diethylphenyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16FNO2/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19)10-15(14)18(20)22/h5-10H,3-4H2,1-2H3 |
Clé InChI |
GHQXDDMCTDPZKU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
